
2-Bromohexanoic acid
Overview
Description
2-Bromohexanoic acid, also known as 2-bromocaproic acid, is an organic compound with the molecular formula C₆H₁₁BrO₂. It is a brominated derivative of hexanoic acid and is characterized by the presence of a bromine atom at the second carbon of the hexanoic acid chain. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
The primary target of 2-Bromohexanoic acid is the RhlA pathway in Pseudomonas aeruginosa, a common bacterium . This pathway is crucial for the synthesis of rhamnolipids, which are glycolipids with multiple physiological functions .
Mode of Action
This compound acts as an inhibitor of the RhlA pathway . It has been shown to exhibit strong inhibitory effects on rhamnolipid synthesis, swarming motility, and biofilm formation .
Biochemical Pathways
The compound affects the rhamnolipid biosynthesis pathway in Pseudomonas aeruginosa . By inhibiting this pathway, this compound disrupts the production of rhamnolipids, which play a role in the bacterium’s group behaviors .
Result of Action
The inhibition of rhamnolipid synthesis by this compound leads to a reduction in swarming motility and biofilm formation in Pseudomonas aeruginosa . This could potentially limit the bacterium’s ability to colonize and infect host tissues.
Biochemical Analysis
Biochemical Properties
2-Bromohexanoic acid, like other fatty acids, can participate in various biochemical reactions. It can be involved in fatty acid metabolism, where it may interact with enzymes such as lipases and acyl-CoA synthetases . The nature of these interactions typically involves the formation of a covalent bond between the carboxyl group of this compound and the enzyme or other biomolecule .
Cellular Effects
It is known that fatty acids can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, fatty acids can act as signaling molecules, influencing the activity of various proteins and enzymes within the cell .
Molecular Mechanism
It is known that fatty acids can interact with biomolecules through binding interactions, potentially leading to changes in enzyme activity and gene expression . For example, fatty acids can bind to and activate certain types of receptors, leading to changes in cell signaling .
Temporal Effects in Laboratory Settings
Like other fatty acids, it is likely to be relatively stable under standard conditions . Long-term effects on cellular function would depend on the specific context of the experiment, including the type of cells used and the concentration of this compound .
Metabolic Pathways
As a fatty acid, it could potentially be metabolized through beta-oxidation, a process that breaks down fatty acids to produce energy . This process involves various enzymes and cofactors, and could potentially be influenced by the presence of this compound .
Transport and Distribution
Fatty acids are typically transported in the body bound to proteins such as albumin, and can be taken up by cells through various mechanisms, including passive diffusion and active transport .
Subcellular Localization
Fatty acids are typically found in various compartments within the cell, including the cytoplasm and mitochondria, where they can participate in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromohexanoic acid can be synthesized through the bromination of hexanoic acid. The process involves the following steps:
Starting Material: Hexanoic acid.
Reagents: Thionyl chloride, N-bromosuccinimide, and hydrogen bromide.
Procedure: Hexanoic acid is first converted to hexanoyl chloride using thionyl chloride.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromohexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form hexanoic acid derivatives.
Reduction Reactions: The compound can be reduced to hexanoic acid by removing the bromine atom.
Oxidation Reactions: It can undergo oxidation to form corresponding carboxylic acids with higher oxidation states.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Substitution: Hexanoic acid derivatives.
Reduction: Hexanoic acid.
Oxidation: Higher oxidation state carboxylic acids.
Scientific Research Applications
2-Bromohexanoic acid is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis for the preparation of other brominated compounds.
Biology: It is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Comparison with Similar Compounds
- 2-Bromohexadecanoic acid
- 3-Bromopropionic acid
- 4-Bromobutyric acid
Comparison: 2-Bromohexanoic acid is unique due to its specific structure and reactivity. Compared to other brominated acids, it has a shorter carbon chain, which influences its solubility and reactivity. For example, 2-bromohexadecanoic acid has a longer carbon chain, making it less soluble in water but more soluble in organic solvents. The position of the bromine atom also affects the compound’s reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
2-bromohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTPKMIMXLTOSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883244 | |
| Record name | Hexanoic acid, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616-05-7 | |
| Record name | 2-Bromohexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Bromo-n-caproic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BROMOHEXANOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanoic acid, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromohexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOHEXANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99GKX2FXIB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While not a pharmaceutical itself, 2-Bromohexanoic Acid is primarily utilized in research as a synergistic agent in solvent extraction processes for separating trivalent actinides (like Americium) from lanthanides (like Europium). [, , , , , , , , ] This separation is crucial in advanced nuclear fuel cycles for actinide transmutation. []
ANone: this compound acts as a lipophilic anion source. [] It partners with selective extractant ligands, such as those derived from 6,6’-bis(5-alkyl-1H-pyrazol-3-yl)-2,2’-bipyridine (BPzBPy), 6-(5,6-dipentyl-1,2,4-triazin-3-yl)-2,2’-bipyridine (C5-hemi-BTP), and 2,9-bis(1-(2-ethylhexyl)-1H-1,2,3-triazol-4-yl)-1,10-phenanthroline (EH-BTzPhen), to form neutral complexes with the target metal ions. These neutral complexes are then readily extracted into the organic phase. [, , ]
ANone: Studies investigating the inhibition of rhamnolipid and polyhydroxyalkanoic acid synthesis in Pseudomonas aeruginosa by 2-bromoalkanoic acids revealed that the alkyl chain length significantly influences the inhibitory effect. this compound demonstrated the strongest inhibition compared to 2-bromooctanoic acid and 2-bromodecanoic acid. This suggests that the length of the alkyl chain plays a critical role in the interaction of these compounds with their biological targets. []
ANone: Yes, research has explored the gamma-radiolytic stability of solvents containing this compound and the C5-BPP extractant. The studies revealed that the presence of nitric acid during irradiation had a notable protective effect on the mixture, suggesting its potential application in radioactive environments. []
ANone: Several techniques are employed, including:
- Time-Resolved Laser Fluorescence Spectroscopy (TRLFS): Used to study the complexation of metal ions like Curium(III) and Europium(III) with various ligands in the presence of this compound. [, , , ]
- Electrospray Ionization Mass Spectrometry (ESI-MS): Helps to determine the composition of the extracted complexes formed in the presence of this compound. [, ]
- Fourier Transform Infrared (FT-IR) Spectroscopy: Provides structural information about the complexes formed. [, ]
- UV-Vis Spectrophotometry: Used to determine stability constants of metal-ligand complexes and study complexation behavior. [, , ]
- High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry: Used to analyze the radiolytic stability and identify degradation products. []
ANone: The molecular formula of this compound is C6H11BrO2, and its molecular weight is 195.05 g/mol.
ANone: While research has focused on the effectiveness of this compound in the extraction process, specific SAR studies focusing on modifications to its structure and their impact on separation efficiency are limited in the provided research.
ANone: The provided research primarily focuses on the application of this compound in actinide/lanthanide separation. Information on its long-term effects, environmental fate, and potential toxicity is not extensively addressed in these studies.
ANone: While this compound is frequently used, research also explores the use of other lipophilic anions and synergistic agents. The choice of the most effective synergistic agent often depends on factors such as the extractant ligand, the acidity of the aqueous phase, and the desired separation factor. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




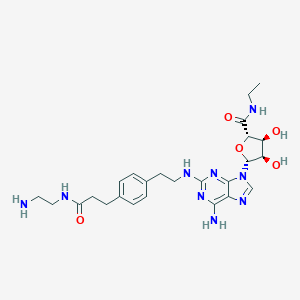


![[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] dihydrogen phosphate](/img/structure/B146021.png)
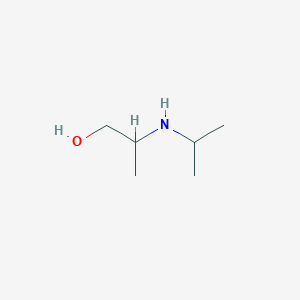
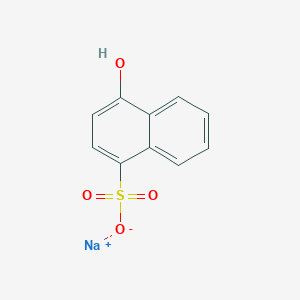
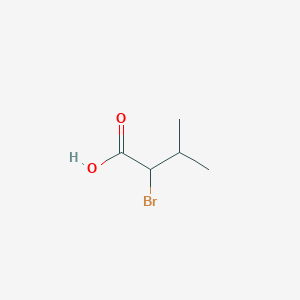
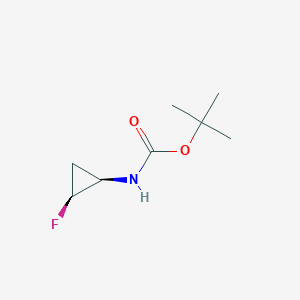
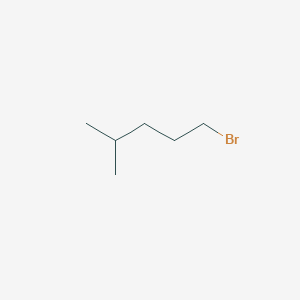
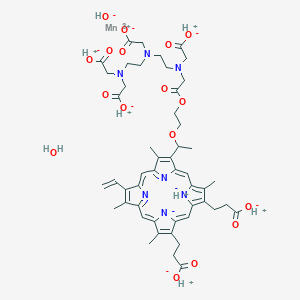
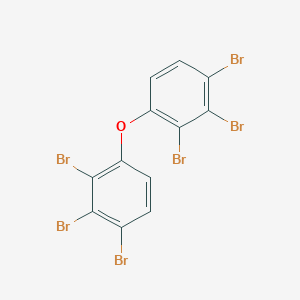
![4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine](/img/structure/B146040.png)
